Ethyl 2-chloro-5-cyanobenzoate
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Overview
Description
Ethyl 2-chloro-5-cyanobenzoate is an organic compound with the molecular formula C10H8ClNO2. It is a derivative of benzoic acid, featuring a chlorine atom and a cyano group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
Ethyl 2-chloro-5-cyanobenzoate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Employed in the production of agrochemicals and specialty chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-5-cyanobenzoate can be synthesized through several methods. One common route involves the reaction of 2-chloro-5-cyanobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the esterification of the carboxylic acid group to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of efficient catalysts and controlled reaction environments ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst is used for the reduction of the cyano group.
Hydrolysis: Acidic or basic conditions can be employed for the hydrolysis of the ester group.
Major Products Formed
Substitution: Formation of 2-amino-5-cyanobenzoate derivatives.
Reduction: Formation of ethyl 2-chloro-5-aminobenzoate.
Hydrolysis: Formation of 2-chloro-5-cyanobenzoic acid.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-cyanobenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the chlorine and cyano groups enhances its binding affinity and specificity. The compound can also participate in various chemical pathways, leading to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chlorobenzoate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Ethyl 2-cyanobenzoate: Lacks the chlorine atom, affecting its reactivity and binding properties.
Methyl 2-chloro-5-cyanobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group
Uniqueness
This compound is unique due to the presence of both chlorine and cyano groups on the benzene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its distinct structure also contributes to its specificity in biological applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
ethyl 2-chloro-5-cyanobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBVYJZIZSKVMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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